BENGHE Foundational & Exploratory

Check Availability & Pricing

The Target Binding and Kinase Selectivity Profile
of Quizartinib (AC220): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target binding characteristics and
kinase selectivity profile of Quizartinib (AC220), a potent, second-generation FMS-like tyrosine
kinase 3 (FLT3) inhibitor. The information herein is intended to support research, discovery, and
development efforts in the field of targeted oncology therapeutics.

Introduction

Quizartinib (AC220) is a highly selective, orally bioavailable small molecule inhibitor of FLT3, a
receptor tyrosine kinase that is a key driver in the pathogenesis of Acute Myeloid Leukemia
(AML).[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and
tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the receptor and
downstream signaling pathways, promoting leukemic cell proliferation and survival.[2]
Quizartinib is a type Il inhibitor, binding to and stabilizing the inactive conformation of the FLT3
kinase.[3] This guide summarizes the quantitative data regarding its binding affinity and kinase
selectivity, details the experimental methodologies used for its characterization, and provides
visual representations of its mechanism of action and relevant biological pathways.

Target Binding and Potency

Quizartinib demonstrates high-affinity binding to FLT3 and potent inhibition of its kinase activity,
particularly against the clinically relevant FLT3-ITD mutation. The following tables summarize
the key quantitative data from biochemical and cellular assays.
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Table 1: Biochemical and Cellular Activity of Quizartinib
against FLT3

Target

Assay Type Value

Cell Line

Reference

FLT3

Binding Affinity
(Kd)

1.6 nM

[4]15]

FLT3-ITD

Cellular

Autophosphoryla
pRosphoty 1.1 nM

tion Inhibition

(IC50)

MV4-11

[1]141(5]

FLT3-WT

Cellular

Autophosphoryla
phosphory 4.2 nM

tion Inhibition

(IC50)

RS4;11

[1]141(5]

FLT3-ITD

Cell Proliferation
Inhibition (IC50)

0.56 nM

MV4-11

[1]141(5]

Kinase Selectivity Profile

A critical aspect of a targeted inhibitor's therapeutic potential is its selectivity. Quizartinib has

been profiled against a broad panel of human kinases and has shown a high degree of

selectivity for FLT3.

Table 2: Ki lectivity of Quizartinib ( |

Kinase Binding Affinity (Kd) Reference
FLT3 <10 nM [6]

KIT <10 nM [6]
PDGFRa >10-fold selective vs FLT3 [1]1[7]
PDGFRp >10-fold selective vs FLT3 [1][7]

RET >10-fold selective vs FLT3 [1][7]
CSF-1R >10-fold selective vs FLT3 [1][7]
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Note: Quizartinib was screened against 404 non-mutant kinases, with only FLT3 and KIT
showing a Kd of less than 10 nM.[6]

Experimental Protocols

The following sections detail the methodologies employed to generate the data presented
above.

Inhibition of FLT3 Autophosphorylation

This cellular assay quantifies the ability of Quizartinib to inhibit the phosphorylation of FLT3 in
leukemia cell lines.

Cell Lines:

e MV4-11: Human AML cell line with a homozygous FLT3-ITD mutation.[5]

e RS4;11: Human acute lymphoblastic leukemia cell line expressing wild-type FLT3.[5]
Protocol:

e Cells are cultured overnight in a low serum medium (0.5% FBS).[5]

o Cells are seeded at a density of 400,000 cells per well in a 96-well plate.[1][5]

» Varying concentrations of Quizartinib (dissolved in DMSO) are added to the wells, and the
plates are incubated for 2 hours at 37°C.[1][5]

o For RS4;11 cells (expressing wild-type FLT3), autophosphorylation is induced by adding 100
ng/mL of FLT3 ligand for 15 minutes.[7] This step is not necessary for MV4-11 cells due to
the constitutive activity of the FLT3-ITD mutant.

o Cell lysates are prepared and transferred to 96-well plates pre-coated with a capture
antibody for total FLT3.[7]

e The level of phosphorylated FLT3 is then detected using an antibody specific for phospho-
FLT3, typically in an ELISA-based format.
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e The IC50 value is calculated from the dose-response curve.

Cellular Proliferation Assay

This assay measures the effect of Quizartinib on the viability and proliferation of cancer cell
lines.

Cell Lines:
e MV4-11: FLT3-dependent human AML cell line.[5]

e A375: Human melanoma cell line with a BRAF mutation, not dependent on FLT3, used as a
negative control.[4][5]

Protocol:

Cells are cultured overnight in a low serum medium (0.5% FBS).[5]

o Cells are seeded in a 96-well plate at a density of 40,000 cells per well.[5]
e Quizartinib is added at various concentrations.[5]

e The plates are incubated for 72 hours at 37°C.[5]

o Cell viability is assessed using a commercially available assay, such as the Cell Titer-Blue
Cell Viability Assay, which measures the reduction of resazurin to the fluorescent resorufin by
metabolically active cells.[5]

e The IC50 value, the concentration of inhibitor that reduces cell viability by 50%, is
determined from the resulting dose-response curve.

Kinase Selectivity Profiling (KINOMEscan™)

The kinase selectivity of Quizartinib was determined using a competitive binding assay
platform, such as KINOMEscan™. This method assesses the ability of a compound to compete
with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

General Workflow:
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o Alarge panel of human kinases is expressed, typically as fusions with a DNA tag.

e The test compound (Quizartinib) is incubated with the kinase panel in the presence of an
immobilized ligand that binds to the active site of the kinases.

e Kinases that bind to the immobilized ligand are captured on a solid support.

e The amount of each kinase bound to the solid support is quantified by measuring the
associated DNA tag, usually via quantitative PCR.

o Alow signal for a particular kinase indicates that the test compound effectively competed
with the immobilized ligand for binding, signifying a strong interaction.

e The results are typically reported as the dissociation constant (Kd), which reflects the binding
affinity of the compound for each kinase.

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the FLT3 signaling pathway and the mechanism of action of
Quizartinib.
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Caption: FLT3 Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. selleckchem.com [selleckchem.com]

2. FLT3 inhibitor quizartinib (AC220) - PubMed [pubmed.ncbi.nim.nih.gov]
o 3.researchgate.net [researchgate.net]

4. medchemexpress.com [medchemexpress.com]
e 5. selleckchem.com [selleckchem.com]

¢ 6. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models
of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC
[pmc.ncbi.nlm.nih.gov]

e 7. apexbt.com [apexbt.com]

« To cite this document: BenchChem. [The Target Binding and Kinase Selectivity Profile of
Quizartinib (AC220): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10857069#flt3-in-17-target-binding-and-kinase-
selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

